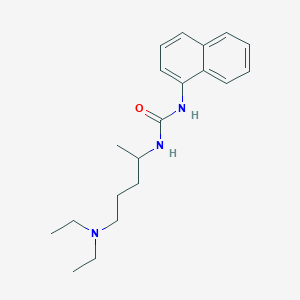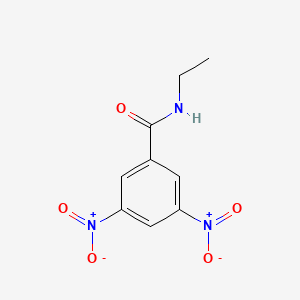
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperidine ring at the 4-position and a thiophene ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperidine: The 4-position of the quinoline ring can be substituted with a piperidine ring through nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperidine under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced at the 2-position through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various functionalized quinoline and thiophene derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific target.
相似化合物的比较
Similar Compounds
4-(Piperidin-1-yl)quinoline: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
2-(Thiophen-2-yl)quinoline: Lacks the piperidine ring, which may influence its solubility and pharmacokinetic properties.
4-(Morpholin-4-yl)-2-(thiophen-2-yl)quinoline: Contains a morpholine ring instead of piperidine, potentially altering its chemical reactivity and biological interactions.
Uniqueness
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline is unique due to the presence of both the piperidine and thiophene rings, which confer distinct electronic and steric properties. These features can influence its reactivity, solubility, and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C18H18N2S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-piperidin-1-yl-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C18H18N2S/c1-4-10-20(11-5-1)17-13-16(18-9-6-12-21-18)19-15-8-3-2-7-14(15)17/h2-3,6-9,12-13H,1,4-5,10-11H2 |
InChI 键 |
SSWHDVCIDUKFPK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
溶解度 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)

![Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether](/img/structure/B11991084.png)

![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)

![(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B11991134.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)
